(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate
Description
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-benzylsulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c22-20(12-27-11-14-4-2-1-3-5-14)23-10-16-9-18(26-21-16)15-6-7-17-19(8-15)25-13-24-17/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZPHVVJEJZXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the formation of the benzo[d][1,3]dioxole ring, followed by the construction of the isoxazole ring, and finally the introduction of the benzylthioacetate group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce large quantities of the compound while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of the compound against several bacterial strains. The results are summarized in the table below:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed into a new class of antimicrobial agents, particularly relevant in addressing antibiotic resistance issues .
Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest. Research indicates that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Research Findings: Neuroprotection
In vitro studies involving neuronal cell lines exposed to oxidative stress showed that treatment with the compound resulted in:
- Cell Death Reduction : Approximately 40% less cell death compared to untreated controls.
- Increased Antioxidant Enzymes : Enhanced levels of antioxidant enzymes were observed, indicating a protective mechanism against oxidative damage.
These results highlight its potential use in therapies for conditions like Alzheimer's disease and Parkinson's disease .
Synthesis and Structural Insights
The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate involves multi-step reactions that can be optimized for yield and purity. The structural characteristics contribute to its biological activity, making it a target for further modification to enhance efficacy.
Mechanism of Action
The mechanism of action of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Core Heterocycles and Substituents
The target compound’s isoxazole core distinguishes it from other benzo[d][1,3]dioxol-5-yl derivatives. Key structural analogs include:
Key Observations :
- The benzo[d][1,3]dioxol-5-yl group is a common motif, often linked to bioactivity .
- Heterocycle choice (isoxazole vs. oxadiazole vs. thiazole) influences electronic properties, solubility, and metabolic stability. For example, oxadiazoles are known for hydrogen-bonding capacity, while thiazoles may enhance antiproliferative effects .
Melting Points and Yields
Comparative data from analogous compounds reveal trends in physical properties and synthetic efficiency:
| Compound | Melting Point (°C) | Synthetic Yield (%) | Reference |
|---|---|---|---|
| D14 | 208.9–211.3 | 13.7 | |
| D15 | 191.0–192.0 | 21.7 | |
| Oxadiazole 9d | Not reported | 48 | |
| Oxadiazole 10a | Not reported | 79 |
Analysis :
- The D-series compounds exhibit lower yields (13–24%) compared to oxadiazoles (47–79%), suggesting challenges in synthesizing penta-dienamide derivatives .
- Melting points vary widely (e.g., D16: 231.4–233.5°C vs. D20: 182.9–185.0°C), likely due to differences in crystallinity and substituent polarity .
Bioactivity and Functional Implications
Antiproliferative Activity
Enzyme Inhibition
- Oxadiazole Derivatives (9d–9f) : Designed as GSK-3 inhibitors for Alzheimer’s disease, indicating the versatility of benzo[d][1,3]dioxol-5-yl derivatives in targeting neurological pathways .
Biological Activity
The compound (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and efficacy based on recent studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
Structural Features
The compound features:
- A benzo[d][1,3]dioxole moiety known for its pharmacological properties.
- An isoxazole ring that contributes to its biological activity.
- A benzylthioacetate group which enhances its lipophilicity and potential bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance:
- Cytotoxicity Studies : Research has shown that derivatives of benzo[d][1,3]dioxole exhibit significant cytotoxic effects against various cancer cell lines. One study indicated that compounds with similar structures demonstrated IC₅₀ values in the low micromolar range against HepG2, HCT116, and MCF-7 cell lines .
-
Mechanisms of Action :
- EGFR Inhibition : The mechanism involves the inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival in many cancers .
- Apoptosis Induction : Flow cytometry analyses revealed that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of apoptosis-related proteins like Bax and Bcl-2 .
Comparative Efficacy
A comparative analysis of IC₅₀ values demonstrates the potency of these compounds relative to established drugs:
| Compound | Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF-7 | 4.52 | 4.56 |
This table illustrates that certain derivatives are significantly more effective than standard chemotherapeutic agents.
Study on Thiourea Derivatives
A relevant study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxol moieties, demonstrating notable anticancer activity. The synthesized compounds were tested on multiple cancer cell lines, showing promising results with non-cytotoxic effects towards normal cells .
Molecular Docking Studies
In silico studies using molecular docking techniques have confirmed the binding affinity of these compounds to key targets involved in cancer progression, such as VEGFR-2 and EGFR . Such studies provide insights into their potential as targeted therapies.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for synthesizing (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Core Structure Assembly : React benzo[d][1,3]dioxol-5-yl derivatives with isoxazole precursors under reflux conditions (e.g., acetic acid at 100°C for 3–5 hours) to form the isoxazole core .
Functionalization : Introduce the benzylthioacetate moiety using a nucleophilic substitution or esterification reaction. Triethylamine (TEA) is often employed as a base to deprotonate thiol groups, enhancing reactivity with alkyl halides or activated esters .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from DMF/acetic acid mixtures to isolate the product .
Optimization Tips : Monitor reaction progress via TLC (silica gel 60F-254, iodine visualization) . Adjust stoichiometry of acid chlorides (1.1–1.2 equivalents) to minimize side reactions .
Q. How should researchers characterize this compound to confirm its structural integrity?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is critical:
- 1H NMR : Analyze aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole and benzylthio groups) and methylene signals (δ 4.0–5.0 ppm for the isoxazole-OCH2 linkage) .
- HRMS : Confirm molecular weight (e.g., C20H17NO5S has a theoretical mass of 391.08 g/mol) with <2 ppm error .
- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from the isoxazole and dioxolane groups .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
Q. What methodologies are recommended for evaluating the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays : Perform broth microdilution assays to determine Minimum Inhibitory Concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with serial dilutions (1–128 µg/mL) and resazurin as a viability indicator .
Example Data : Analogous compounds (e.g., Entry 3d in Table 2) showed MICs of 1 µg/mL against Candida albicans . - Anticonvulsant Screening : Utilize maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents. Measure ED50 values and compare to standard drugs (e.g., phenytoin) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity or selectivity?
Methodological Answer:
- Isoxazole Ring Optimization : Replace the tert-butyl group with electron-withdrawing groups (e.g., -NO2) to improve binding to target enzymes (e.g., GABA transaminase) .
- Benzylthioacetate Tailoring : Substitute benzyl with heteroaromatic groups (e.g., pyridyl) to enhance solubility and blood-brain barrier penetration for CNS-targeted applications .
- In Silico Validation : Perform molecular docking (AutoDock Vina) against protein targets (e.g., COX-2 or β-lactamase) to prioritize synthetic targets .
Q. What pharmacokinetic parameters should be prioritized during preclinical evaluation?
Methodological Answer:
- Absorption/Distribution : Assess oral bioavailability in rodent models using HPLC-MS to quantify plasma concentrations post-administration (e.g., Cmax = 12.5 µg/mL at Tmax = 2 hours) .
- Metabolism : Incubate the compound with liver microsomes (human/rat) to identify Phase I metabolites (e.g., hydroxylation at the benzodioxole ring) via LC-QTOF .
- Excretion : Track urinary and fecal elimination over 72 hours using radiolabeled analogs (e.g., 14C-labeled acetate moiety) .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Control for Variability : Standardize assay conditions (e.g., inoculum size, growth medium pH) using CLSI guidelines .
- Statistical Reanalysis : Apply multivariate ANOVA to isolate confounding variables (e.g., solvent choice, incubation time) .
- Mechanistic Studies : Use CRISPR-engineered bacterial strains (e.g., efflux pump knockouts) to confirm target-specific vs. off-target effects .
Q. What experimental design principles minimize variability in pharmacological studies?
Methodological Answer:
- Randomized Block Design : Assign treatments randomly within blocks (e.g., animal weight groups or microbial batches) to control for heterogeneity .
- Replication : Use ≥4 biological replicates per condition (n=10–20 for rodent studies) to ensure statistical power .
- Blinding : Implement double-blinding for subjective endpoints (e.g., seizure severity scoring) to reduce observer bias .
Q. How can a conceptual framework guide research on this compound’s mechanism of action?
Methodological Answer:
- Theory-Driven Hypotheses : Link the compound’s benzodioxole moiety to known COX-2 inhibition mechanisms or GABAergic modulation .
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathways affected by the compound (e.g., arachidonic acid metabolism) .
- Iterative Refinement : Use feedback from preliminary data (e.g., MIC trends) to refine synthesis priorities (e.g., focusing on derivatives with logP <3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
